![molecular formula C19H17N3O3 B2441054 4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one CAS No. 1172807-32-7](/img/structure/B2441054.png)
4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound1.
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an appropriate phenyl derivative with a suitable oxadiazole precursor2. However, the exact synthesis process for this specific compound is not readily available in the literature.
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a pyrrolidin-2-one group attached to a phenyl group and an oxadiazol group, which in turn is attached to a methoxyphenyl group. However, without specific experimental data or computational modeling, the exact 3D structure and conformation cannot be determined3.Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the literature. However, compounds with similar structures are known to participate in various chemical reactions4.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not readily available in the literature. However, similar compounds are typically solid at room temperature and have low solubility in water3.Wissenschaftliche Forschungsanwendungen
Biomedical Applications and Drug Delivery
A new polymer-drug conjugate based on poly(N-vinylpyrrolidone-co-maleic anhydride) supports and functionalized with 2-amino-5-(4-methoxy-phenyl)-1,3,4-oxadiazole exhibits antimicrobial and antifungal activities. This conjugate, characterized thoroughly through various spectroscopic methods and molecular weight measurements, was explored for its utility in the crystallization of CaCO3 microparticles. These microparticles, in the presence of the conjugate, show promise for biomedical applications, particularly in drug delivery, showcasing the functional versatility of oxadiazole derivatives in scientific research (Damaceanu et al., 2012).
Anticancer Agents
In the realm of cancer research, derivatives of 1,3,4-oxadiazole, including those with methoxyphenyl groups, have been synthesized and tested for their anticancer activities. These compounds exhibit significant cytotoxic activities against various cancer cell lines, including breast, lung, and prostate cancer cells. This indicates the potential of oxadiazole derivatives as effective anticancer agents, contributing to the ongoing search for new chemotherapeutic options (Yakantham et al., 2019).
Corrosion Inhibition
The application of oxadiazole compounds extends into the field of materials science, particularly in corrosion inhibition. A study on the corrosion rates in the presence of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole as a steel corrosion inhibitor in sulfuric acid media showed excellent efficiency. This efficiency highlights the potential of oxadiazole derivatives in protecting metals against corrosion, a valuable property for maintaining the integrity of industrial machinery and infrastructure (Bouklah et al., 2006).
Electronics and Material Science
Oxadiazole derivatives have also found applications in electronics, particularly in the development of materials for organic light-emitting diodes (OLEDs). The synthesis and study of new bis(1,3,4-oxadiazole) systems, like 2,5-bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazol-5-yl]pyridine (PDPyDP), for use as electron-injection/hole-blocking layers in LEDs, demonstrate the potential of oxadiazole compounds in enhancing device performance. This research contributes to the advancement of OLED technology, offering insights into material properties that can lead to more efficient light-emitting devices (Wang et al., 2001).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the literature. However, similar compounds can cause skin and eye irritation and may be harmful if inhaled or swallowed6.
Zukünftige Richtungen
The future research directions for this compound are not specified in the literature. However, similar compounds are being studied for their potential applications in various fields, including medicine and materials science7.
Please note that this analysis is based on the limited information available and may not fully represent the properties and characteristics of the compound. Further research and experimentation would be needed to provide a more comprehensive understanding.
Eigenschaften
IUPAC Name |
4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-24-16-9-7-13(8-10-16)19-20-18(21-25-19)14-11-17(23)22(12-14)15-5-3-2-4-6-15/h2-10,14H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATIHIZSPIKCEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NO2)C3CC(=O)N(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

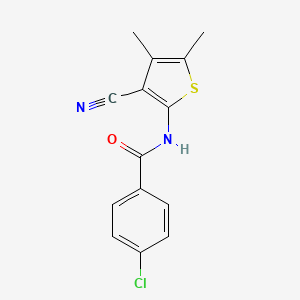
![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2440976.png)
![Ethyl 3-(4-chlorophenyl)-4-oxo-5-[(3,4,5-triethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2440978.png)
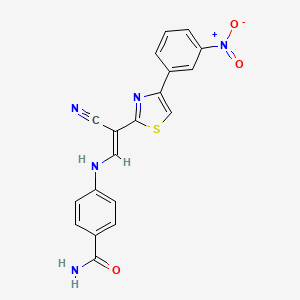
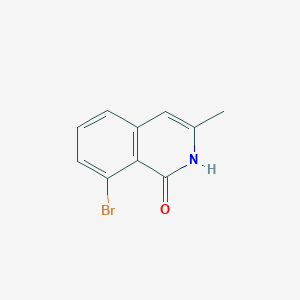
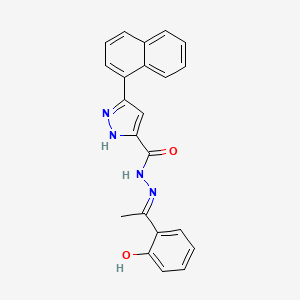
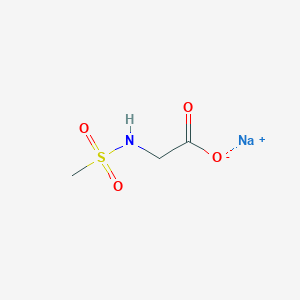
![[2-(4-Fluoroanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B2440985.png)
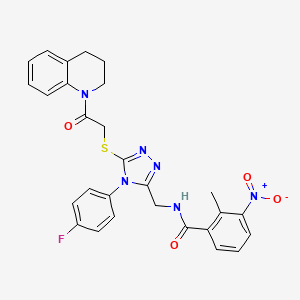
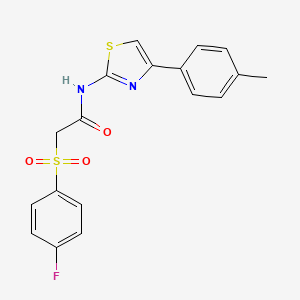
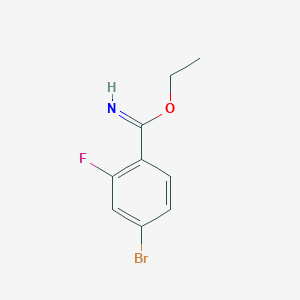
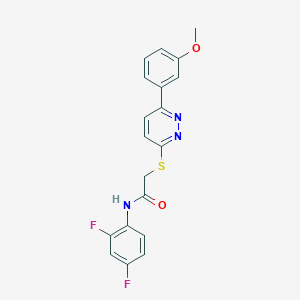
![3-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide](/img/structure/B2440991.png)
![2-(4-ethoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2440994.png)